3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid

描述

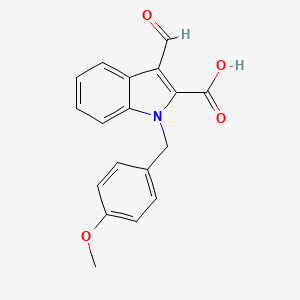

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is a complex organic compound with a molecular formula of C19H17NO4. This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a formyl group at the third position and a methoxybenzyl group at the first position of the indole ring makes this compound unique and significant in various chemical and biological research fields .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with the preparation of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Formylation: The formyl group is introduced at the third position of the indole ring using Vilsmeier-Haack reaction, which involves the reaction of the indole derivative with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed.

化学反应分析

Types of Reactions

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: 3-Carboxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Reduction: 3-Hydroxymethyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学研究应用

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

作用机制

The mechanism of action of 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

相似化合物的比较

Similar Compounds

1H-Indole-2-carboxylic acid: Lacks the formyl and methoxybenzyl groups, making it less complex.

3-Formylindole: Lacks the methoxybenzyl group, making it structurally simpler.

1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid: Lacks the formyl group, affecting its reactivity and applications.

Uniqueness

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the formyl and methoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

生物活性

Overview

3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is a complex organic compound with the molecular formula C19H17NO4. This compound is part of the indole family, which is known for its diverse biological activities, including potential applications in pharmaceuticals. The unique structure of this compound, featuring a formyl group and a methoxybenzyl group, positions it as a significant candidate for various biological studies.

Chemical Structure

The chemical structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid |

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 335.35 g/mol |

| CAS Number | 1242891-83-3 |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds within the indole family exhibit significant anticancer activity. For instance, derivatives of indole-2-carboxylic acid have shown promising results against various cancer cell lines. A study highlighted that modifications at specific positions on the indole core can enhance inhibitory effects against cancer cell proliferation, with IC50 values indicating potent activity (e.g., IC50 values ranging from 0.13 to 6.85 μM) .

Table: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3 | HIV-1 Integrase | 0.13 |

| Compound 20a | Various Cancer | 0.13 - 6.85 |

| Compound with methoxy substitution | HT29 (Colon) | <10 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. The presence of specific functional groups in its structure may enhance its ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Receptors: It can modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.

Pathways Involved:

The compound appears to affect critical signaling pathways that regulate cell growth and death, which is crucial for its anticancer properties.

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of indole derivatives to enhance their biological activity. For example, modifications at the C2 and C3 positions of the indole core have been shown to significantly improve interactions with target proteins, leading to increased efficacy against cancer cells .

Notable Research

A notable study evaluated the binding affinity of synthesized indole derivatives against HIV-1 integrase, revealing that structural modifications could lead to enhanced antiviral activity . This suggests that similar modifications could be beneficial for improving the therapeutic potential of this compound.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid?

The compound is typically synthesized via Knoevenagel condensation , where a 3-formyl-indole-2-carboxylic acid derivative reacts with electrophilic partners (e.g., rhodanine-3-carboxylic acid or thiazolidinone derivatives). Key steps include:

- Reaction Conditions : Refluxing in acetic acid with sodium acetate as a catalyst (1.0–1.1 molar equivalents) for 2.5–5 hours .

- Purification : Recrystallization from acetic acid or DMF/acetic acid mixtures to achieve ≥95% purity .

- Functionalization : Introduction of the 4-methoxybenzyl group at the indole N1 position via alkylation or substitution reactions, as seen in analogous protocols for pyrazole and indole derivatives .

Q. How is the purity of this compound assessed in academic settings?

Purity is determined using:

- HPLC : To quantify impurities (<5%) and confirm retention time consistency.

- NMR Spectroscopy : Integration of proton signals (e.g., formyl, methoxybenzyl, and indole protons) to verify structural integrity .

- Melting Point Analysis : Comparison with literature values to detect solvent residues or polymorphic variations .

Q. What spectroscopic techniques are used for structural characterization?

- ¹H/¹³C NMR : Assign peaks for the formyl group (δ ~9.8–10.2 ppm), methoxybenzyl (δ ~3.8 ppm for OCH₃), and indole backbone protons .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₅NO₄: expected m/z 321.0974) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in Knoevenagel condensations?

- Catalyst Screening : Replace sodium acetate with pyrrolidine or piperidine for enhanced enolate formation .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- Temperature Control : Optimize reflux duration (e.g., 3–5 hours) to balance conversion and side reactions .

Q. What strategies resolve contradictions in NMR data interpretation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the methoxybenzyl and indole moieties .

- Variable Temperature NMR : Suppress rotational isomerism in the formyl group .

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian) .

Q. How does the 4-methoxybenzyl group influence derivatization reactions?

- Steric Effects : The bulky benzyl group can hinder electrophilic substitution at the indole C5 position, requiring harsher conditions (e.g., AlCl₃ catalysis) .

- Electron Donation : The methoxy group enhances electron density at the indole N1, increasing susceptibility to oxidation .

Q. What crystallographic methods are recommended for structural determination?

属性

IUPAC Name |

3-formyl-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-16-5-3-2-4-14(16)15(11-20)17(19)18(21)22/h2-9,11H,10H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFAFOLKOTKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。